Methioninyl adenylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

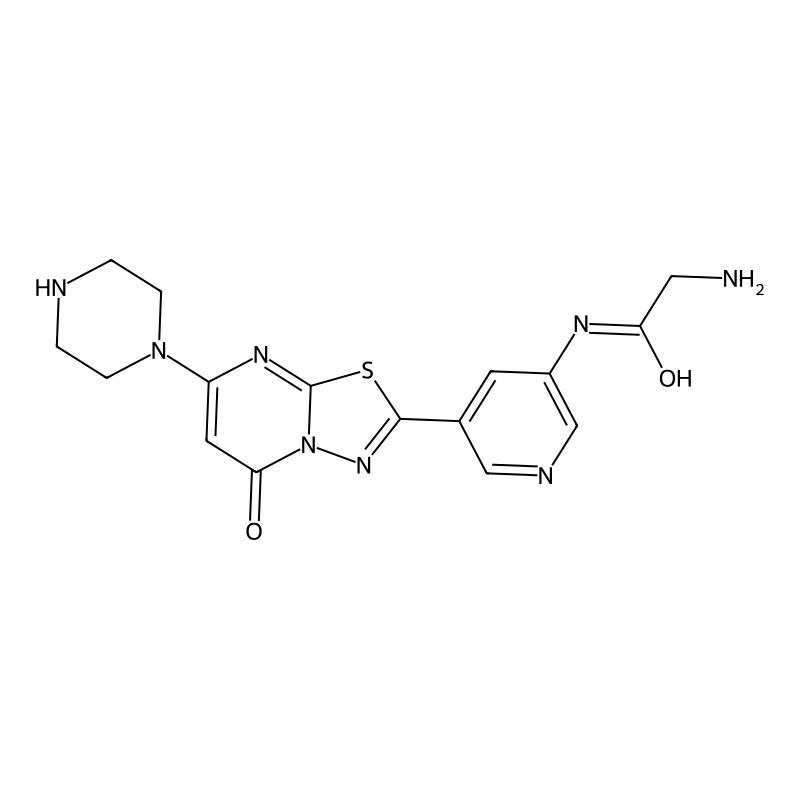

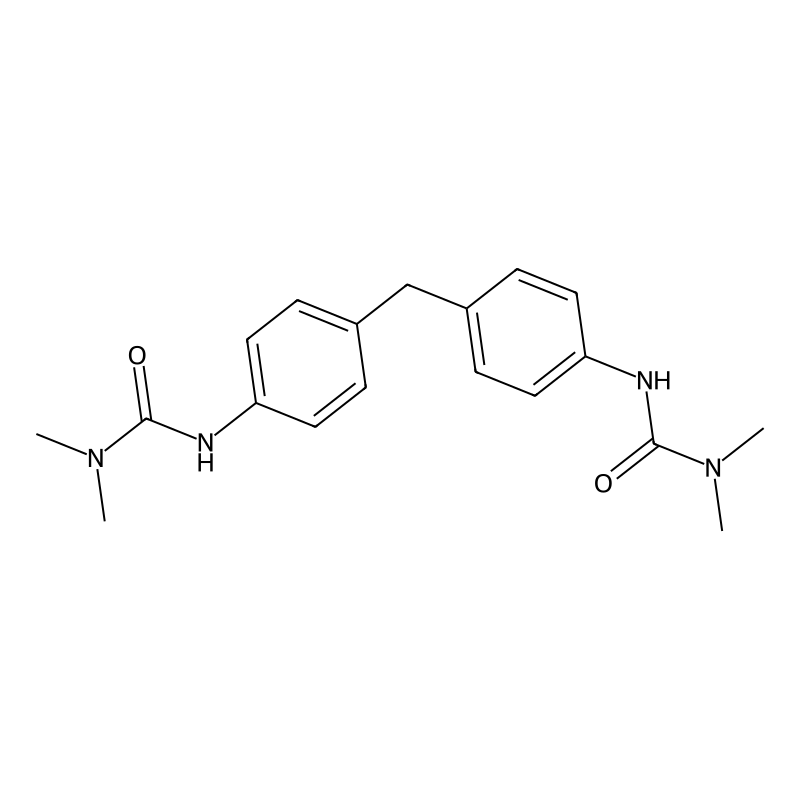

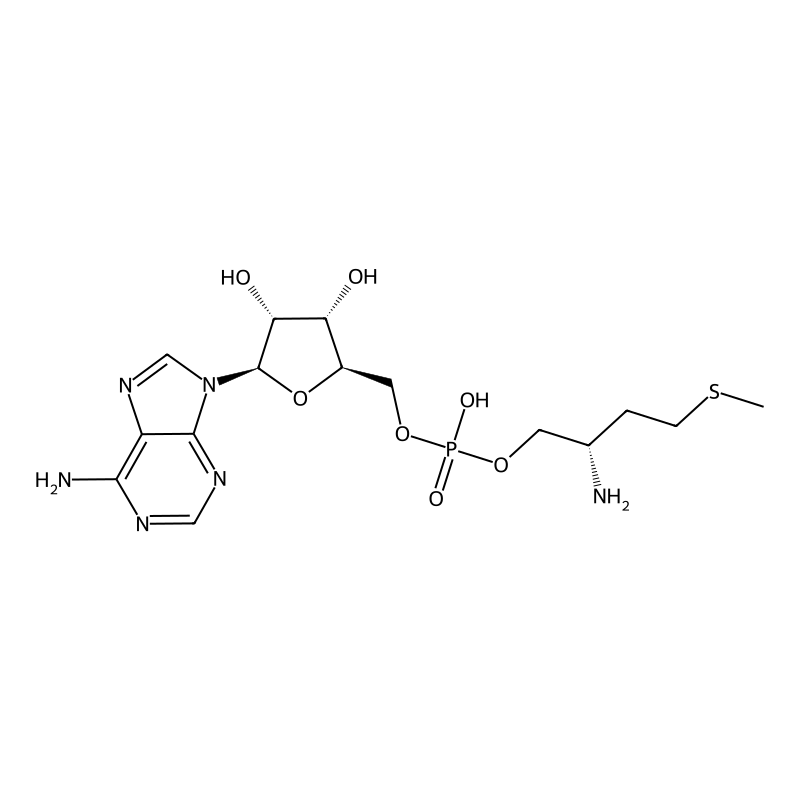

Methioninyl adenylate is a biochemical compound formed through the reaction of methionine, an essential amino acid, and adenosine triphosphate. This compound plays a critical role in the activation of methionine for protein synthesis, functioning as an intermediate in the aminoacylation process catalyzed by methionyl-tRNA synthetase. The structure of methioninyl adenylate consists of a methionine moiety linked to an adenosine moiety via a phosphoanhydride bond, which is crucial for its biological activity and interactions with other biomolecules.

- Formation Reaction: Methioninyl adenylate is synthesized from methionine and adenosine triphosphate (ATP) in a reaction catalyzed by methionyl-tRNA synthetase. The reaction can be summarized as:where PPi represents pyrophosphate, which is released during the reaction .

- Reversal Reaction: Methioninyl adenylate can also undergo hydrolysis or reverse reactions facilitated by pyrophosphate (PPi), leading to the regeneration of methionine and ATP:This reversible reaction is essential for regulating the availability of activated methionine in cellular processes .

Methioninyl adenylate exhibits significant biological activity, particularly in protein synthesis. It serves as an activated form of methionine that can be transferred to tRNA molecules during translation. The binding of methioninyl adenylate to methionyl-tRNA synthetase promotes conformational changes that enhance the enzyme's catalytic efficiency. These interactions are vital for the fidelity and efficiency of protein translation, as they ensure that the correct amino acid is incorporated into growing polypeptide chains .

Additionally, analogues of methioninyl adenylate have been studied for their inhibitory effects on methionyl-tRNA synthetases from various organisms, indicating potential therapeutic applications in targeting bacterial protein synthesis .

The synthesis of methioninyl adenylate typically involves enzymatic methods using purified methionyl-tRNA synthetase. The general procedure includes:

- Preparation: Purification of methionyl-tRNA synthetase from sources such as Escherichia coli.

- Reaction Setup: Mixing purified enzyme with methionine and ATP under controlled conditions (pH, temperature).

- Incubation: Allowing sufficient time for the enzyme to catalyze the formation of methioninyl adenylate.

- Purification: Isolating the product using techniques such as chromatography.

Alternative synthetic routes may involve chemical synthesis, but these are less common due to the complexity and specificity required for biological activity .

Methioninyl adenylate has several applications in biochemical research and potential therapeutic areas:

- Protein Synthesis Studies: Used as a model compound to study aminoacylation mechanisms and enzyme kinetics.

- Inhibitor Development: Analogues of methioninyl adenylate are explored as inhibitors for bacterial growth by targeting aminoacyl-tRNA synthetases, which could lead to new antibiotics .

- Biochemical Probes: Methioninyl adenylate serves as a probe to investigate enzyme-substrate interactions within cellular systems.

Interaction studies involving methioninyl adenylate focus on its binding dynamics with various proteins, especially tRNA synthetases. Research indicates that binding affinity can be influenced by modifications in both the methionine and adenosine components. For instance, modifications at position 8 of the adenosine ring have shown increased binding affinities for nucleosides and pyrophosphate, suggesting a coupling mechanism between amino acid binding and nucleotide interactions .

Moreover, structural studies using X-ray crystallography have provided insights into how methioninyl adenylate interacts with active sites of enzymes, revealing critical residues involved in binding and catalysis .

Several compounds share structural or functional similarities with methioninyl adenylate. Here are some notable examples:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Aminoacyl Adenosine | Formed from various amino acids and ATP | Generalized structure for all amino acids |

| Acetylated Methionine | Methionine modified with an acetyl group | Involved in different metabolic pathways |

| Phenylalanylate | Formed from phenylalanine and ATP | Specific to phenylalanine incorporation |

| Valylen Adenosine | Formed from valine and ATP | Specific role in valine metabolism |

Methioninyl adenylate's uniqueness lies in its specific role in initiating protein synthesis through its interaction with tRNA and its involvement in unique enzymatic pathways that differentiate it from other amino acid derivatives .

Methionine Activation Mechanism

ATP-Mg²⁺-Dependent Adenylation

Methionyl adenylate synthesis begins with the binding of L-methionine and ATP-Mg²⁺ to methionyl-tRNA synthetase (MetRS). Structural studies reveal that the enzyme’s active site accommodates methionine through hydrophobic interactions with its side chain, while the adenine moiety of ATP aligns with conserved residues such as Tyr359 [3]. Magnesium ions facilitate charge stabilization, though their presence is not strictly required for substrate binding [2]. Equilibrium dialysis experiments demonstrate that the tetrameric MetRS binds two molecules of methionine and four of ATP, with independent kinetic behavior observed for each monomer [1] [2]. The reaction proceeds via nucleophilic attack by methionine’s carboxylate on the α-phosphate of ATP, forming methioninyl adenylate and inorganic pyrophosphate (PPi). Stopped-flow fluorescence assays indicate that the ternary enzyme-methionine-ATP-Mg²⁺ complex forms rapidly, with a standard free energy close to zero for adenylate synthesis [1].

Transition State Stabilization in Catalysis

The catalytic efficiency of MetRS hinges on transition state stabilization, particularly through residues Tyr358 and Tyr359. Site-directed mutagenesis shows that Tyr358 interacts with the α-phosphate of ATP, lowering the activation energy by 2000-fold in ATP-PPi exchange assays [3]. This residue induces an induced-fit conformational shift, positioning the adenylate intermediate for subsequent tRNA charging. Molecular dynamics simulations further reveal that communication pathways between the methionine-binding site and anticodon recognition domain depend on these aromatic residues, ensuring synchronized substrate recognition [4].

Two-Step Reaction Dynamics

Methioninyl Adenylate Formation (ATP-PPi Exchange)

The first step of the aminoacylation reaction involves reversible adenylate formation. Fluorescence titration experiments demonstrate that methionine binding enhances enzyme fluorescence by 26%, while subsequent ATP addition quenches it to 82% of the initial level, reflecting ternary complex formation [2]. PPi competes with ATP for binding, reversing the reaction with a rate constant of 1.8 s⁻¹ in the absence of Mg²⁺ [2]. Kinetic analyses reveal a biphasic mechanism: rapid equilibrium binding of substrates followed by rate-limiting adenylate synthesis. The $$ k{\text{cat}}/Km $$ for ATP in this step is $$ 6 \times 10^6 \, \text{M}^{-1} \text{s}^{-1} $$, underscoring the enzyme’s efficiency [3].

tRNA Aminoacylation and Release of AMP

Following adenylate synthesis, the 3’-OH of tRNA’s acceptor stem attacks the mixed anhydride, transferring methionine to tRNA and releasing AMP. This step requires precise positioning of the tRNA’s CCA terminus, mediated by electrostatic interactions between MetRS and the tRNA backbone [4]. Stoichiometric studies show that two molecules of methioninyl adenylate occupy the tetrameric enzyme at any given time, enabling simultaneous charging of two tRNA molecules [2]. The dissociation constant ($$ K_d $$) for methionyl adenylate is $$ 0.8 \times 10^6 \, \text{M}^{-1} $$, ensuring minimal intermediate release before tRNA binding [2].

Role in Translation Initiation and Elongation

Charging of tRNA$$^\text{Met}$$ and tRNA$$^\text{fMet}$$

In prokaryotes, MetRS discriminates between initiator tRNA$$^\text{fMet}$$ and elongator tRNA$$^\text{Met}$$ through recognition of a single nucleotide difference in the acceptor stem. Despite this specificity, both tRNAs share a common anticodon (CAU), which MetRS indirectly monitors via conformational coupling [4]. The enzyme’s anticodon-binding domain induces a helical rearrangement upon tRNA binding, ensuring that only correctly paired tRNA-adenylate complexes proceed to aminoacylation. This proofreading mechanism reduces translational errors to approximately $$ 10^{-4} $$ per codon [4].

Evolutionary Conservation Across Organisms

MetRS exhibits remarkable structural conservation from bacteria to eukaryotes. Comparative sequence analyses identify invariant residues, including Tyr358 and Lys142, which are critical for ATP binding and transition state stabilization [3]. In mitochondrial MetRS, however, a divergent ATP-binding motif accommodates structural variations in organellar tRNAs. Fungal MetRS orthologs retain the tetrameric architecture, while mammalian enzymes have evolved monomeric forms with analogous active site geometries [3] [4]. Such conservation underscores the non-redundant role of methioninyl adenylate in maintaining translational fidelity across the tree of life.

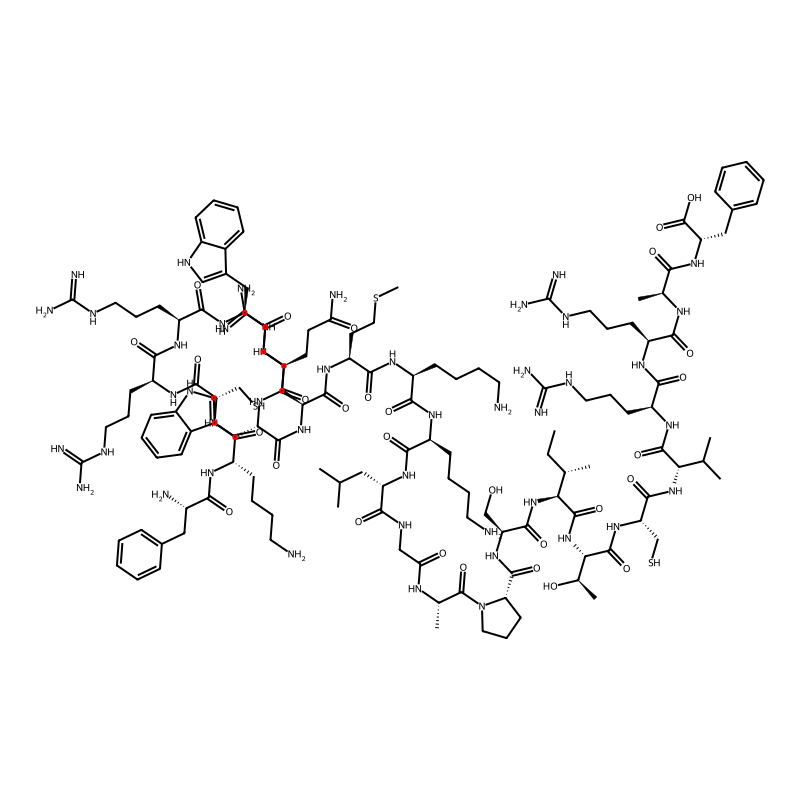

The three-dimensional architecture of methionyl-tRNA synthetase active sites has been extensively characterized through X-ray crystallography, revealing critical structural features that govern methioninyl adenylate formation and recognition. These crystallographic studies have provided unprecedented detail about the spatial organization of functional domains and their coordinated interactions [3] [4].

Rossmann Fold and Zinc Knuckle Motifs

The Rossmann fold domain forms the structural foundation of the methionyl-tRNA synthetase active site, providing the nucleotide-binding scaffold essential for adenosine triphosphate recognition and methioninyl adenylate formation [5] [4]. This domain exhibits a characteristic alternating beta-strand and alpha-helix pattern that creates a deep binding pocket capable of accommodating both the adenosine moiety and the methionine substrate [3] [6].

Crystallographic analysis at 2.0 Å resolution has revealed that the Rossmann fold in Thermus thermophilus methionyl-tRNA synthetase contains a five-stranded beta-sheet surrounded by alpha-helices, with the nucleotide-binding site positioned at the C-terminal end of the beta-strands [5] [7]. The fold is stabilized by extensive hydrogen bonding networks and hydrophobic interactions that maintain the precise geometry required for catalysis [4].

The zinc knuckle motifs represent unique structural insertions within the Rossmann fold that play critical roles in methioninyl adenylate formation [4] [8]. These motifs consist of cysteine-rich sequences that coordinate zinc ions, creating stable protein-metal complexes essential for catalytic function [9]. In human methionyl-tRNA synthetase, eight cysteine residues in the zinc knuckles bind two zinc atoms, with the coordination geometry optimized for substrate binding and transition state stabilization [8].

Structural studies have demonstrated that the zinc knuckle motifs undergo significant conformational changes during the catalytic cycle [8]. In the substrate-free state, these motifs adopt an open configuration that allows substrate access to the active site [3]. Upon methionine and adenosine triphosphate binding, the zinc knuckles move closer to the active site, creating a more compact environment that facilitates methioninyl adenylate formation [8].

The metal coordination in the zinc knuckles is crucial for enzyme function, as demonstrated by mutagenesis studies showing that removal of the zinc knuckles completely eliminates pyrophosphate production and methioninyl adenylate synthesis [8]. The zinc ions appear to stabilize the transition state complex through electrostatic interactions with the pyrophosphate leaving group [8].

Adenosine Binding Pocket and Methionine Recognition

The adenosine binding pocket within the Rossmann fold exhibits exquisite specificity for adenosine triphosphate and the adenosine moiety of methioninyl adenylate [2] [6]. Crystallographic studies have revealed that the adenine ring is deeply buried in the active site, positioned between the first helix and beta-strands of the Rossmann fold [6]. The adenine makes no direct polar interactions with the enzyme, instead being held in place through extensive van der Waals contacts and hydrophobic interactions [6].

The ribose moiety of adenosine triphosphate forms specific hydrogen bonds with active site residues, particularly those in the conserved KMSKS motif [3] [6]. These interactions are essential for proper substrate orientation and contribute to the binding energy that drives methioninyl adenylate formation [6]. The phosphate groups of adenosine triphosphate interact with positively charged residues, including lysine and arginine side chains, which stabilize the negative charges during catalysis [6].

Methionine recognition occurs through a sophisticated network of interactions involving multiple active site residues [2] [10]. The amino acid substrate binds in a hydrophobic pocket formed by aromatic residues, with the methionine side chain making specific contacts with tyrosine and tryptophan residues [2]. Residue Y15 plays a particularly important role in controlling the size of the hydrophobic pocket, while W253 contributes to the binding affinity through aromatic stacking interactions [2].

The methionine carboxyl group forms hydrogen bonds with conserved serine and threonine residues, while the amino group interacts with acidic residues in the active site [2]. H301 has been identified as crucial for specific recognition of the sulfur atom in methionine, providing selectivity against other amino acids [2]. These interactions collectively ensure that only methionine can be efficiently activated to form methioninyl adenylate [2].

Structural analysis of enzyme-substrate complexes has revealed that methionine binding induces conformational changes in the active site that optimize the geometry for adenosine triphosphate binding and catalysis [2] [10]. This induced-fit mechanism ensures that the two substrates are properly positioned for the nucleophilic attack that forms the mixed anhydride bond in methioninyl adenylate [2].

Molecular Dynamics Simulations

Molecular dynamics simulations have provided crucial insights into the dynamic behavior of methionyl-tRNA synthetase and the formation of methioninyl adenylate, revealing conformational changes and communication pathways that are not accessible through static crystallographic structures [11] [12]. These computational studies have elucidated the temporal aspects of enzyme function and the coordinated motions that facilitate substrate binding and product formation [11].

Conformational Coupling Between Active Site and Anticodon Recognition

Molecular dynamics simulations have revealed intricate communication pathways that connect the active site where methioninyl adenylate is formed to the anticodon recognition domain located approximately 70 Å away [11] [12]. These pathways ensure that the enzyme can coordinate amino acid activation with transfer RNA recognition, maintaining the fidelity of protein synthesis [11].

The communication network involves a series of residues that exhibit correlated motions during the catalytic cycle [11]. Network analysis of molecular dynamics trajectories has identified specific residues that serve as key nodes in the communication pathway, transmitting conformational changes from the active site to the anticodon binding domain [11]. This coupling ensures that methioninyl adenylate formation is coordinated with transfer RNA binding [11].

Simulations have demonstrated that the presence of both transfer RNA and methioninyl adenylate creates a unique communication pathway that is not observed in systems containing only one of these components [11] [12]. The pathway involves residues from multiple domains, including the Rossmann fold, the connective peptide domain, and the anticodon binding domain [11]. This finding suggests that the enzyme has evolved sophisticated allosteric mechanisms to coordinate its dual recognition functions [11].

The conformational coupling is mediated by hydrogen bonding networks and hydrophobic interactions that propagate structural changes across the enzyme [11]. Key residues in the communication pathway include those in the KMSKS motif, which undergoes conformational changes upon methioninyl adenylate formation, and residues in the connective peptide that transmit these changes to the anticodon binding domain [11].

Molecular dynamics simulations have also revealed that the communication pathway is highly dynamic, with different residues participating in information transfer at different stages of the catalytic cycle [11]. This dynamic nature allows the enzyme to fine-tune its response to substrate binding and optimize the coordination between amino acid activation and transfer RNA recognition [11].

Role of Tyr358 in Transition State Stabilization

Tyr358 has been identified as a phylogenetically conserved residue that plays a crucial role in stabilizing the transition state during methioninyl adenylate formation [13] [14]. Molecular dynamics simulations have provided detailed insights into the mechanism by which this residue contributes to catalysis [13].

Site-directed mutagenesis studies have demonstrated that mutation of Tyr358 to alanine results in a nearly 2000-fold decrease in the rate of adenosine triphosphate-pyrophosphate exchange, indicating its critical importance for catalytic efficiency [13]. The dramatic effect of this mutation suggests that Tyr358 makes essential contacts with the transition state that are not present in the ground state enzyme-substrate complex [13].

Molecular dynamics simulations have revealed that Tyr358 undergoes significant conformational changes during the catalytic cycle [13]. In the initial enzyme-substrate complex, Tyr358 adopts a conformation that is distinct from its position in the transition state [13]. As the reaction proceeds, this residue moves to interact with the alpha-phosphate of adenosine triphosphate, providing stabilization for the developing negative charge in the transition state [13].

The movement of Tyr358 is coupled to conformational changes in the neighboring residue Tyr359, which primarily contributes to initial substrate binding and methioninyl adenylate intermediate stabilization [13]. This coupling ensures that the two tyrosine residues work in concert to optimize both substrate binding and transition state stabilization [13].

Simulations have shown that the interaction between Tyr358 and the alpha-phosphate of adenosine triphosphate requires significant conformational flexibility in the active site region [13]. This flexibility is consistent with an induced-fit mechanism for methionine activation, where substrate binding induces conformational changes that optimize the active site geometry for catalysis [13].

The conservation of Tyr358 across all known methionyl-tRNA synthetase sequences from bacteria, archaea, and eukaryotes underscores its fundamental importance in the catalytic mechanism [13]. This evolutionary conservation suggests that the specific interactions mediated by Tyr358 are essential for efficient methioninyl adenylate formation across all domains of life [13].

Domain Flexibility and Functional Mobility

The functional dynamics of methionyl-tRNA synthetase involve coordinated movements of multiple domains that are essential for methioninyl adenylate formation and transfer RNA recognition [15] [16]. These conformational changes occur on timescales ranging from picoseconds to milliseconds and are crucial for the enzyme's catalytic efficiency and specificity [15].

N-Terminal GST Domain in Human MetRS

Human methionyl-tRNA synthetase contains a unique N-terminal glutathione transferase domain that is absent in bacterial and archaeal enzymes [16] [17]. This domain spans residues 1-191 and plays critical roles in multi-tRNA synthetase complex incorporation and enzyme regulation [16] [17].

The glutathione transferase domain consists of two subdomains: GST-N and GST-C, which together form a structure that interacts with AIMP3 (aminoacyl-tRNA synthetase interacting multifunctional protein 3) in the multi-tRNA synthetase complex [16]. This interaction is essential for the incorporation of human methionyl-tRNA synthetase into the larger protein complex that coordinates protein synthesis in eukaryotic cells [16].

Structural analysis has revealed that the glutathione transferase domain is connected to the catalytic core through a flexible linker peptide of 73 residues [16]. This linker allows the glutathione transferase domain to undergo large conformational changes relative to the catalytic core, enabling the enzyme to adopt different functional states [16].

The human methionyl-tRNA synthetase can exist in two distinct conformational states: a closed conformation where the glutathione transferase domain is positioned near the catalytic core, and an open conformation where the domain is displaced to allow transfer RNA access [16]. In the closed conformation, the N-terminal linker peptide envelops the transfer RNA binding site, rendering the enzyme inactive for transfer RNA charging [16].

The transition between closed and open conformations is regulated by the enzyme's association with other components of the multi-tRNA synthetase complex [16]. When the enzyme is bound to the complex through its glutathione transferase domain, it adopts the closed conformation [16]. Dissociation from the complex allows the transition to the open conformation, where the catalytic domain is free to interact with transfer RNA [16].

Deletion mutagenesis studies have demonstrated that the glutathione transferase domain is essential for both multi-tRNA synthetase complex incorporation and enzymatic activity [17]. Removal of this domain results in loss of complex association and reduced catalytic efficiency, highlighting its dual functional roles [17].

CP Domain Movements in Substrate Binding

The connective peptide domain represents a critical structural element that undergoes dramatic conformational changes during substrate binding and methioninyl adenylate formation [15] [18]. This domain serves as a mobile lid that can open and close the active site, regulating access to the catalytic center [15].

Crystallographic studies have revealed that the connective peptide domain can adopt multiple conformations depending on the ligation state of the enzyme [15]. In the substrate-free state, the domain adopts an open conformation that allows substrate access to the active site [15]. Upon methionine binding, the domain undergoes a rotation of approximately 30 degrees, moving closer to the active site and creating a more compact environment for catalysis [15].

The movement of the connective peptide domain is facilitated by flexible hinge regions located at both ends of the domain [15]. Key residues Tyr355 and Tyr405 serve as hinges that allow the domain to rotate while maintaining its structural integrity [15]. These residues undergo conformational changes that are coordinated with substrate binding and release [15].

Molecular dynamics simulations have shown that the connective peptide domain movements are essential for creating the proper environment for methioninyl adenylate formation [15]. The domain closure helps position the substrates in the optimal geometry for the nucleophilic attack that forms the mixed anhydride bond [15]. Additionally, the domain movements help exclude water from the active site, preventing hydrolysis of the newly formed methioninyl adenylate [15].

The connective peptide domain also plays a crucial role in accommodating the transfer RNA substrate during the aminoacylation reaction [15]. The domain must undergo additional conformational changes to allow the transfer RNA acceptor stem to enter the active site for amino acid transfer [15]. This process involves the displacement of the domain away from the active site, creating space for the transfer RNA to bind [15].

Comparative analysis of methionyl-tRNA synthetases from different organisms has revealed that the degree of connective peptide domain mobility varies significantly [15]. Enzymes from thermophilic organisms tend to have more rigid connective peptide domains, while mesophilic enzymes exhibit greater conformational flexibility [15]. These differences reflect evolutionary adaptations to optimize enzyme function under different environmental conditions [15].